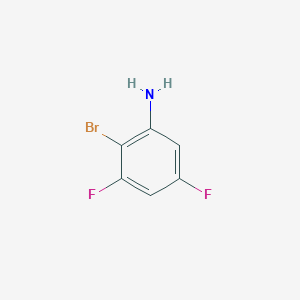

2-Bromo-3,5-difluoroaniline

Description

Contextual Significance in the Field of Halogenated Aromatic Amines

Halogenated aromatic amines are a class of compounds that serve as versatile building blocks in organic synthesis and are integral components of many bioactive molecules in pharmaceutical chemistry. derpharmachemica.com The introduction of halogen atoms onto an aromatic amine ring can significantly alter the molecule's reactivity, selectivity, and biological activity. researchgate.net These compounds are frequently used as intermediates in the production of pharmaceuticals and agricultural chemicals. google.com The presence of halogens provides reactive handles for various cross-coupling reactions and allows for the regioselective synthesis of complex derivatives. derpharmachemica.com

Strategic Importance of Bromine and Fluorine Substituents in Aniline Derivatives

The incorporation of both bromine and fluorine into an aniline structure is a deliberate strategy in medicinal chemistry and materials science to fine-tune molecular properties. discoveryoutsource.com

Fluorine's Contribution: As the most electronegative element, fluorine's presence can significantly impact a molecule's metabolic stability, lipophilicity, and bioavailability when incorporated into drug candidates. discoveryoutsource.commdpi.com Its small size allows for precise adjustments to a compound's physicochemical characteristics without causing large structural changes. discoveryoutsource.com Fluorine can also modulate the basicity (pKa) of the nearby amine group, which can improve a drug's absorption and receptor binding affinity. mdpi.com

Bromine's Contribution: The larger bromine atom introduces notable steric and electronic effects. discoveryoutsource.com It can influence a molecule's binding interactions with target proteins, potentially enhancing selectivity and efficacy. researchgate.netdiscoveryoutsource.com Bromine's polarizability can affect solubility and permeability, providing another lever for optimizing drug-like properties. discoveryoutsource.com Furthermore, the carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile anchor point for constructing more complex molecules.

The combination of these two different halogens in a single molecule like 2-Bromo-3,5-difluoroaniline creates a multifunctional building block. Chemists can exploit the differential reactivity of the C-Br bond versus the C-F bonds to perform selective chemical transformations, enabling the synthesis of highly specific and complex target molecules.

Overview of Key Research Avenues for this compound

The unique structural arrangement of this compound makes it a valuable intermediate in several areas of research and development.

Pharmaceutical Synthesis: The compound is primarily utilized as a building block in the synthesis of novel pharmaceutical agents. chemimpex.comsmolecule.com The difluorinated aniline core is a feature in some modern drug candidates, and the bromine atom provides a convenient point for elaboration and diversification of the molecular structure to explore structure-activity relationships.

Agrochemical Development: Similar to its role in pharmaceuticals, this compound can serve as a precursor for new pesticides and herbicides. chemimpex.com The halogen substituents are known to contribute to the biological activity of many agrochemicals.

Materials Science: There is emerging interest in using halogenated compounds like this compound in the field of materials science. chemimpex.comsmolecule.com For instance, such compounds are explored for their potential application in the synthesis of organic semiconductors, which could lead to advancements in electronic devices.

In essence, the principal application of this compound is as a specialized intermediate, enabling the efficient construction of complex and highly functionalized molecules for a range of scientific applications.

Propriétés

IUPAC Name |

2-bromo-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRJKFKNFNIMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297038 | |

| Record name | 2-bromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500357-40-4 | |

| Record name | 2-bromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,5-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. Q1. What are the established synthetic routes for 2-Bromo-3,5-difluoroaniline, and how can regioselectivity be controlled during halogenation?

Answer: this compound (C₆H₄BrF₂N, MW 208.00) is typically synthesized via halogenation and amination of fluorinated aniline precursors. A common approach involves:

Bromination : Direct bromination of 3,5-difluoroaniline using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Regioselectivity is influenced by the electron-withdrawing fluorine substituents, which direct bromination to the para position relative to the amino group .

Catalytic methods : Lewis acids like FeCl₃ or AlCl₃ enhance reaction efficiency, minimizing side products such as dibrominated derivatives .

Q. Q2. What analytical techniques are recommended for characterizing this compound, and how are structural ambiguities resolved?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR confirm substitution patterns. For example, the amino proton appears as a broad singlet (~δ 5.2 ppm), while fluorine atoms split signals due to coupling (e.g., J₃,₅ = 12–15 Hz) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS validates molecular weight (m/z 207–209 for [M+H]⁺) and isotopic patterns from bromine .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying bond angles and steric effects of fluorine/bromine substituents .

Q. Q3. How do steric and electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing fluorine atoms deactivate the aromatic ring, reducing nucleophilic substitution rates. Bromine, however, acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Key considerations:

- Steric hindrance : Fluorine at C3 and C5 positions restricts access to the C2 bromine, requiring bulky ligands (e.g., XPhos) to enhance coupling efficiency .

- Electronic effects : Fluorine’s inductive effect stabilizes transition states in Ullmann or Buchwald-Hartwig aminations, enabling C-N bond formation at elevated temperatures (80–100°C) .

Q. Q4. What computational modeling approaches predict the thermodynamic stability and spectroscopic properties of this compound?

Answer:

Q. Q5. How does this compound compare to analogs (e.g., 4-Bromo-2,6-difluoroaniline) in biological activity studies?

Answer:

- Antimicrobial Activity : Fluorine’s electronegativity enhances membrane permeability. This compound shows moderate activity against E. coli (MIC = 32 µg/mL), outperforming 4-Bromo-2,6-difluoroaniline (MIC = 64 µg/mL) due to better target binding .

- Enzyme Inhibition : Docking studies with cytochrome P450 enzymes reveal stronger binding affinity (ΔG = -8.2 kcal/mol) compared to non-fluorinated analogs (ΔG = -6.5 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.